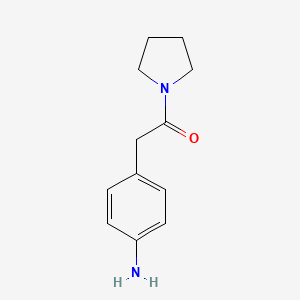
4-(2-氧代-2-吡咯烷-1-基乙基)苯胺
描述
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构和 DFT 研究
与 4-(2-氧代-2-吡咯烷-1-基乙基)苯胺在结构上相关的化合物 4-((吡咯烷-1-基磺酰基)甲基)苯胺 (PSMA) C11H16N2O2S 已被广泛研究其晶体结构和理论性质。Krishnan 等人 (2021) 使用晶体学和密度泛函理论 (DFT) 探索了 PSMA 的分子结构,发现该分子本质上是共面的,并显示出强烈的 N-H···O 氢键。晶体结构还具有弱 C-H···π 相互作用,有助于形成三维网络。本研究深入了解了类似化合物的分子几何形状和相互作用势 (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021)。
聚苯胺和聚吡咯的比较研究
在相关领域,Blinova 等人 (2007) 对苯胺和吡咯的氧化过程进行了比较研究,从而形成了聚苯胺和聚吡咯。这项研究具有相关性,因为它深入研究了与 4-(2-氧代-2-吡咯烷-1-基乙基)苯胺相关的化合物的化学行为,增强了我们对它们在各种化学反应中的性质和在材料科学中的潜在应用的理解 (Blinova, Stejskal, Trchová, Prokeš, & Omastová, 2007)。
杂环构建中的合成和应用
Nicolaou 等人 (2009) 描述了构建新型杂环和色胺的新合成方法,涉及与 4-(2-氧代-2-吡咯烷-1-基乙基)苯胺在结构上相似的化合物。这项研究展示了此类化合物在合成复杂分子结构中的潜力,这可能对药物和材料科学产生影响 (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009)。
属性
IUPAC Name |
2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIAFWIIAECIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588166 | |
| Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926265-87-4 | |
| Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)
![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)

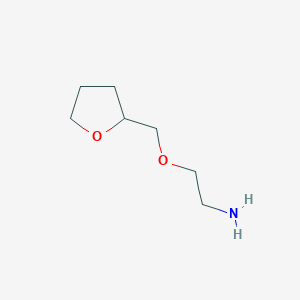
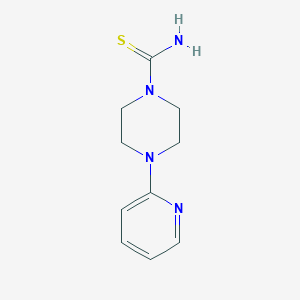

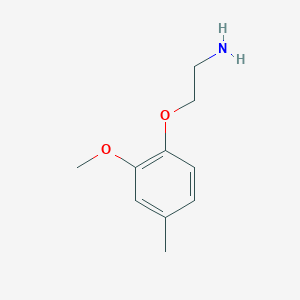


![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
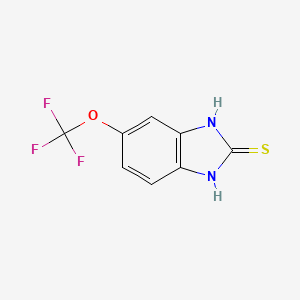
![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)
![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
